(3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one
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Overview
Description
(3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a chloro group at the 4-position, a naphthalen-1-ylmethylidene group at the 3-position, and an indol-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one typically involves the condensation of 4-chloroindole-2-one with naphthaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3Z)-4-chloro-3-(phenylmethylidene)-1H-indol-2-one: Similar structure with a phenyl group instead of a naphthalen-1-yl group.
(3Z)-4-chloro-3-(benzylidene)-1H-indol-2-one: Similar structure with a benzylidene group instead of a naphthalen-1-yl group.
Uniqueness
(3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one is unique due to the presence of the naphthalen-1-ylmethylidene group, which may impart distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
(3Z)-4-chloro-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO/c20-16-9-4-10-17-18(16)15(19(22)21-17)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,21,22)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXYHCXMXLUTEL-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=C(C=CC=C4Cl)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C4=C(C=CC=C4Cl)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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